ethyl 4-chloro-7-methyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 4-chloro-7-methyl-1H-indole-2-carboxylate is a chemical compound with the molecular formula C12H12ClNO2 . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12ClNO2/c1-3-16-12(15)10-6-8-9(13)5-4-7(2)11(8)14-10/h4-6,14H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 237.69 . It should be stored at -20°C and shipped with ice packs .Scientific Research Applications
Synthesis and Intermediates
- Ethyl 4-chloro-7-methyl-1H-indole-2-carboxylate serves as an important intermediate in the synthesis of various indole derivatives. For instance, Beccalli et al. (1994) discussed the synthesis of 2-etboxycarbonyloxy-3-ethynylindoles from indol-2(3H)-ones, showcasing the compound's role in producing ethy 3-(ethynyl)-2-(ethoxy-carbonyloxy)indole-1-carboxylates through the treatment with ethyl chloroformate and triethylamine (Beccalli, Marchesini, & Pilati, 1994).
- Similarly, Pete et al. (2006) described the facile synthesis of formyl-1H-indole-2-carboxylates, further underscoring the utility of ethyl indole carboxylates as valuable synthetic intermediates in organic chemistry (Pete, Szöllösy, & Szokol, 2006).
Crystal Structure Analysis
- The crystal structure of ethyl pyruvate-2-methyl-4-chloro-phenyl hydrazone, an intermediate for the synthesis of ethyl-5-chloro-7-methyl indole-2-carboxylate, was elucidated by Acharya and Gowda (1981), providing insights into the molecular arrangement and stabilization mechanisms through van der Waal’s contacts (Acharya & Gowda, 1981).
Photochemical Synthesis
- Ikeda et al. (1974) explored the photochemical synthesis of 2,3-homoindoles, demonstrating the conversion of ethyl 2-cyano-4-methyl-1,2-di-hydroquinoline-1-carboxylates into ethyl endo-1-cyano-6b-methyl-1,1a,2,6b-tetra-hydrocycloprop[b]indole-2-carboxylates, showcasing the compound's role in generating useful synthetic intermediates for indole derivatives (Ikeda, Matsugashita, Tabusa, Ishibashi, & Tamura, 1974).
Future Directions
The future directions for research on ethyl 4-chloro-7-methyl-1H-indole-2-carboxylate and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological applications . This could lead to the development of new drugs and treatments for various diseases.
Mechanism of Action
Target of Action
Ethyl 4-chloro-7-methyl-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active pharmacophores . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Biochemical Analysis
Biochemical Properties
Ethyl 4-chloro-7-methyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells. Additionally, this compound may interact with proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell cycle regulation and apoptosis . This compound may also impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound may inhibit enzymes involved in DNA replication and repair, thereby preventing cancer cell proliferation . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can remain stable under specific storage conditions, such as low temperatures . Prolonged exposure to environmental factors, such as light and heat, may lead to degradation and reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular functions, including prolonged inhibition of cancer cell growth.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of indole derivatives . The metabolic pathways of this compound can influence its bioavailability, efficacy, and potential side effects. Additionally, the compound’s metabolism may lead to the formation of active or inactive metabolites that further impact its biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cells, this compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, the compound may accumulate in the mitochondria, affecting cellular metabolism and energy production.
Properties
IUPAC Name |
ethyl 4-chloro-7-methyl-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-3-16-12(15)10-6-8-9(13)5-4-7(2)11(8)14-10/h4-6,14H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKZGGWPDJCDEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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